Cas no 130567-83-8 (Mogroside III)

Mogroside III structure
Mogroside III structure
商品名:Mogroside III
CAS番号:130567-83-8
MF:C48H82O19
メガワット:963.15328
CID:169510
PubChem ID:24720988

Mogroside III 化学的及び物理的性質

名前と識別子

    • Mogroside III
    • b-D-Glucopyranoside, (3b,9b,10a,11a,24R)-3-(b-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl6-O-b-D-glucopyranosyl-
    • b-D-Glucopyranoside, (3b,9b,10a,11a,24R)-3-(b-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19...
    • b-D-Glucopyranoside, (3b,9b,10a,11a,24R)-3-(b-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl6-O-b-D-gl
    • Moexiprilat
    • Moexiprilat Hydrate
    • HMA-23
    • (3beta,9beta,10alpha,11alpha,24R)-3-(beta-D-Glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • MS-31806
    • 99LVR5N10I
    • CS-0009024
    • HY-N0500
    • AKOS040760033
    • .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,9.BETA.,10.ALPHA.,11.ALPHA.,24R)-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-11,25-DIHYDROXY-9-METHYL-19-NORLANOST-5-EN-24-YL 6-O-.BETA.-D-GLUCOPYRANOSYL-
    • SCHEMBL17483174
    • 130567-83-8
    • Q27272227
    • UNII-99LVR5N10I
    • AC-34449
    • beta-D-Glucopyranoside, (3beta,9beta,10alpha,11alpha,24R)-3-(beta-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl 6-o-beta-D-glucopyranosyl-
    • Mogroside-III
    • mogroside IIIA
    • CHEBI:229952
    • DA-55596
    • mogroside IIIx
    • mogroside III-A
    • MDL: MFCD00238648
    • インチ: InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1
    • InChIKey: KYVIPFHNYCKOMQ-YMRJDYICSA-N
    • ほほえんだ: C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)O1)O)O)O)[C@H]3CC[C@@]4(C)[C@@H]5CC=C6[C@@H](CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@@H](CO)O7)O)O)O)[C@]5(C)[C@@H](C[C@]34C)O

計算された属性

  • せいみつぶんしりょう: 962.54500
  • どういたいしつりょう: 962.54503038 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 13
  • 水素結合受容体数: 19
  • 重原子数: 67
  • 回転可能化学結合数: 14
  • 複雑さ: 1720
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 25
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 963.2
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 318Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.40
  • ゆうかいてん: No data available
  • ふってん: 1048.3±65.0 °C at 760 mmHg
  • フラッシュポイント: 587.8±34.3 °C
  • PSA: 318.37000
  • LogP: -1.05600

Mogroside III 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
S e l l e c k ZHONG GUO
E0932-5mg
Mogroside III
130567-83-8
5mg
¥9803.43 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP0950-10mg
Mogroside III
130567-83-8 98%
10mg
$135 2023-09-20
ChemScence
CS-0009024-10mg
Mogroside III
130567-83-8 99.88%
10mg
$457.0 2022-04-28
Chengdu Biopurify Phytochemicals Ltd
BP0950-100mg
Mogroside III
130567-83-8 98%
100mg
$920 2023-09-20
TRC
M485455-2.5mg
Mogroside III
130567-83-8
2.5mg
$287.00 2023-05-17
Chengdu Biopurify Phytochemicals Ltd
BP0950-20mg
Mogroside III
130567-83-8 98%
20mg
$250 2023-09-20
S e l l e c k ZHONG GUO
E0932-1mg
Mogroside III
130567-83-8
1mg
¥3267.81 2022-04-26
ChemFaces
CFN92190-20mg
Mogroside III
130567-83-8 >=98%
20mg
$218 2023-09-19
TargetMol Chemicals
TCS1188-5 mg
Mogroside III
130567-83-8 98.7%
5mg
¥ 670 2023-07-10
MedChemExpress
HY-N0500-1mg
Mogroside III
130567-83-8 99.88%
1mg
¥1024 2024-07-20

Mogroside III 関連文献

Mogroside IIIに関する追加情報

Mogroside III: A Comprehensive Overview of Its Bioactive Properties and Recent Research Applications

Mogroside III, a naturally occurring terpenoid glycoside, is a compound of significant interest in the field of pharmaceutical chemistry and nutraceutical research. With a CAS number 130567-83-8, this molecule has garnered attention due to its remarkable biological activities and potential therapeutic applications. Derived from the seeds of Loquat (Eriobotrya japonica), Mogroside III is part of a class of compounds known for their sweetening properties and health benefits, making it a subject of extensive study in both academic and industrial settings.

The chemical structure of Mogroside III features a glycosidic linkage between a terpenoid aglycone and a sugar moiety, typically glucose. This structural configuration contributes to its stability and bioavailability, enabling efficient absorption and utilization within biological systems. The presence of multiple hydroxyl groups in its molecular framework enhances its solubility in water, facilitating its application in aqueous-based formulations and oral supplements.

Recent advancements in molecular biology and pharmacology have highlighted the multifaceted therapeutic potential of Mogroside III. Studies have demonstrated its ability to modulate various cellular pathways, including those involved in anti-inflammatory, antioxidant, and neuroprotective effects. For instance, research published in peer-reviewed journals has shown that Mogroside III can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for managing chronic inflammatory disorders.

In addition to its anti-inflammatory properties, Mogroside III has been investigated for its role in neuroprotection. Preclinical studies indicate that this compound may help mitigate oxidative stress and neurotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which counteract reactive oxygen species (ROS) accumulation in neuronal cells.

The cardiovascular benefits of Mogroside III are another area of active research. Emerging evidence suggests that this glycoside can improve endothelial function by enhancing nitric oxide (NO) production. NO is a critical signaling molecule involved in vasodilation and blood pressure regulation. By promoting NO synthesis, Mogroside III may contribute to the prevention and management of hypertension and other cardiovascular conditions.

Furthermore, the potential role of Mogroside III in metabolic health has attracted considerable attention. Investigations have revealed that this compound can influence glucose homeostasis by improving insulin sensitivity in peripheral tissues. This effect is particularly relevant in the context of type 2 diabetes mellitus, where impaired insulin signaling is a key pathological feature. By modulating glucose uptake and utilization, Mogroside III may offer a supplementary therapeutic strategy for managing hyperglycemia.

The safety profile of Mogroside III has been assessed through rigorous toxicological studies, which have consistently shown low toxicity at tested doses. This favorable safety profile makes it an attractive candidate for clinical development compared to synthetic alternatives. Additionally, its natural origin aligns with the growing demand for plant-derived bioactive compounds that are perceived as safer and more sustainable.

Industrial applications of Mogroside III are expanding beyond pharmaceuticals into the food and cosmetic sectors. Its natural sweetness makes it an appealing alternative to artificial sweeteners, particularly in health-conscious formulations. Moreover, its antioxidant properties enhance product shelf life by inhibiting lipid peroxidation in food products. In cosmetics, Mogroside III is being explored for its anti-aging potential due to its ability to neutralize free radicals and promote collagen synthesis.

The future direction of research on Mogroside III includes optimizing extraction methods to maximize yield while preserving bioactivity. Advances in biotechnology have enabled more efficient isolation techniques, such as supercritical fluid extraction (SFE), which minimize solvent use and environmental impact. Additionally, formulation development is underway to enhance the bioavailability of Mogroside III, particularly through nanoencapsulation technologies that protect the molecule from degradation during transit through biological systems.

In conclusion, Mogroside III (CAS no 130567-83-8) represents a promising natural product with diverse therapeutic applications. Its multifunctional bioactivity spans anti-inflammation, neuroprotection, cardiovascular support, and metabolic regulation. The growing body of scientific evidence supporting its efficacy combined with its favorable safety profile positions it as a valuable asset in modern medicine. As research continues to uncover new insights into its mechanisms of action, the potential uses for Mogroside III are likely to expand further into both clinical practice and consumer health products.

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